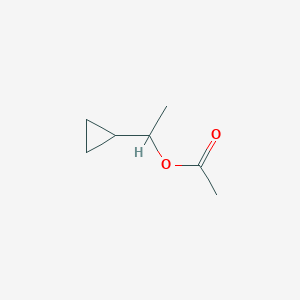
1-Cyclopropylethanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylethanol acetate is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclopropane, featuring an acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanol acetate can be synthesized through the esterification of 1-cyclopropylethanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropylethanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-cyclopropylethanol and acetic acid under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the alcohol group to form cyclopropyl ketone derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-cyclopropylethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 1-Cyclopropylethanol and acetic acid.
Oxidation: Cyclopropyl ketone derivatives.
Reduction: 1-Cyclopropylethanol.
Aplicaciones Científicas De Investigación
1-Cyclopropylethanol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-cyclopropylethanol acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release 1-cyclopropylethanol, which may interact with enzymes and receptors in biological systems. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-Cyclopropylethanol: The parent alcohol compound, lacking the acetate ester group.
Cyclopropyl methyl ketone: A related compound with a ketone functional group.
Cyclopropanemethanol: Another cyclopropyl derivative with a different substitution pattern.
Uniqueness: 1-Cyclopropylethanol acetate is unique due to its combination of a cyclopropyl group and an acetate ester, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7515-52-8 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-cyclopropylethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-5(7-3-4-7)9-6(2)8/h5,7H,3-4H2,1-2H3 |
Clave InChI |
OEPFIQXSGUOAJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
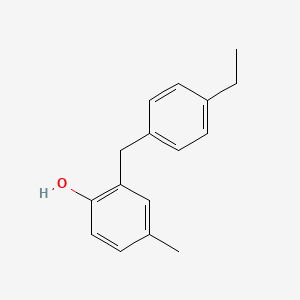
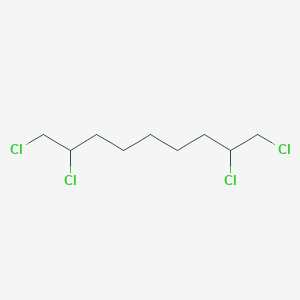

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
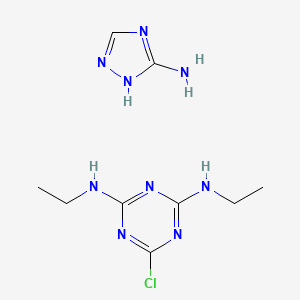
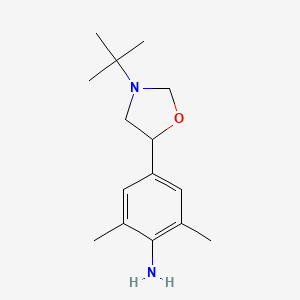
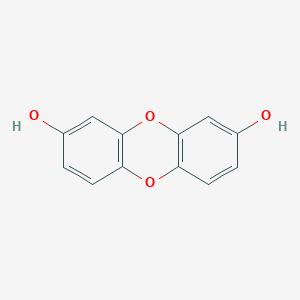
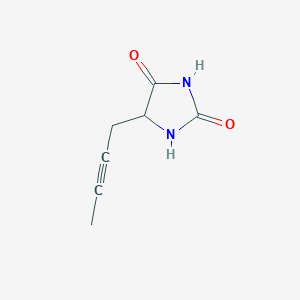
![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

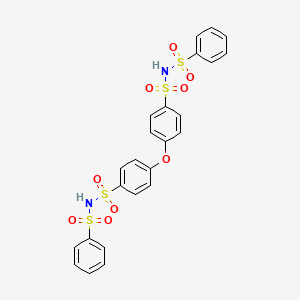
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
